Alanine, N-hydroxy-2-methyl-, methyl ester (9CI)
Description
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) (CAS 79751-31-8), also known as α-hydroxyamino-isobutyric acid methyl ester, is a modified alanine derivative characterized by an N-hydroxy-2-methyl substitution and a methyl ester group. Safety data indicate standard handling protocols for esters and hydroxylamine derivatives, including inhalation precautions .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-(hydroxyamino)-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,6-8)4(7)9-3/h6,8H,1-3H3 |
InChI Key |
DJAIGLIQWDXTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-hydroxy-2-methyl-, methyl ester typically involves the esterification of alanine derivatives. One common method involves the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, optimized for large-scale synthesis. The use of TMSCl and methanol is preferred due to the efficiency and scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions: Alanine, N-hydroxy-2-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
Organic Synthesis
Alanine, N-hydroxy-2-methyl-, methyl ester serves as an important intermediate in the synthesis of more complex molecules. Its structural properties allow for the formation of various derivatives that are crucial in organic chemistry.
Key Reactions :
- It can undergo esterification and amide formation reactions, making it useful in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Industry
Research has indicated potential biological activities of Alanine, N-hydroxy-2-methyl-, methyl ester, particularly in drug development. Its structural similarity to natural amino acids allows it to effectively interact with biological systems.
Case Study: Anticancer Activity
A study focused on derivatives of methyl esters demonstrated that compounds modified from similar structures exhibited selective inhibition of cancer cell proliferation, particularly colon cancer cells. The IC values ranged from 0.12 mg/mL to 0.81 mg/mL, highlighting the compound's potential in anticancer therapy .
Molecular Biology
In molecular biology, Alanine, N-hydroxy-2-methyl-, methyl ester is utilized as a reagent for various biochemical assays and experiments. Its ability to form stable complexes with proteins makes it valuable for studying enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of Alanine, N-hydroxy-2-methyl-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate metabolic pathways and biochemical processes, making it a valuable compound for research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) with analogous alanine derivatives, focusing on substituents, ester groups, and physicochemical properties.
Key Observations:
Substituent Effects :
- The N-hydroxy group in the target compound introduces polarity (high PSA ~84.15), similar to the N-nitro derivative . In contrast, N-methyl or N-ethylidene substituents reduce polarity, as seen in CAS 52060-77-2 (N-methyl) and 157826-38-5 (N-ethylidene) .
- N-Hydroxyethyl (CAS 782420-80-8) retains moderate polarity (PSA ~63.93) due to the hydroxyl group .
Ester Group Impact :
- Methyl esters (e.g., 79751-31-8, 130642-16-9) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., 58581-57-0, 157826-38-5).
Reactivity and Stability :
- N-Nitro derivatives (e.g., 130642-16-9) may exhibit higher reactivity due to the nitro group’s electron-withdrawing nature, whereas N-hydroxy compounds (e.g., 79751-31-8) could participate in redox reactions .
Biological Activity
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) is a chemical compound that exhibits notable biological activities, primarily due to its structural characteristics as an amino acid derivative. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.
- Molecular Formula : C5H11NO3
- Molecular Weight : 133.15 g/mol
- CAS Number : 79751-31-8
The compound features a hydroxylamine functional group attached to the alpha carbon of alanine, which contributes to its unique reactivity and biological properties .
Antimicrobial Properties
Research indicates that derivatives of alanine, including N-hydroxy-2-methyl-, methyl ester (9CI), may exhibit antimicrobial activity. This is particularly relevant in the context of alanine racemase, an enzyme critical for bacterial cell wall synthesis. Inhibitors targeting alanine racemase have been shown to effectively disrupt bacterial growth, making it a potential target for antibiotic development .
Key Findings :
- Alanine racemase catalyzes the conversion of L-alanine to D-alanine, essential for peptidoglycan formation in bacteria .
- Compounds that inhibit this enzyme can serve as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The hydroxylamine group present in Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) may confer antioxidant properties. This functionality allows the compound to scavenge free radicals, potentially reducing oxidative stress within biological systems .
Case Studies and Research Findings
Several studies have investigated the biological effects of alanine derivatives:
-
Antimicrobial Activity Assessment :
- A study reported that N-acyl alanine methyl esters (NAMEs), structurally related to alanine derivatives, exhibited minor algicidal and antibacterial properties. These compounds were found to not interfere with AHL-based quorum sensing but showed potential as ecological antibiotics .
- The concentration-dependent effects of NAMEs were evaluated against various microorganisms, demonstrating their capability to inhibit growth at specific concentrations.
- Mechanisms of Action :
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) | Antimicrobial, Antioxidant | Inhibition of alanine racemase; scavenging free radicals |
| N-acyl alanine methyl esters (NAMEs) | Minor algicidal and antibacterial | Non-interference with AHL signaling; potential ecological antibiotics |
| β-haloalanines | Strong inhibitors of alanine racemase | Suicide substrates for bacterial enzymes |
Q & A
Q. How is chromatographic separation and purity analysis performed for this compound?
- Methodological Answer : Reverse-phase HPLC or chiral stationary phases (CSPs) are effective. For methyl ester derivatives like N-(3,5-dinitrobenzoyl)alanine methyl ester, separation factors () depend on CSP surface chemistry (e.g., end-capped vs. non-end-capped columns). Coverage density of the CSP and mobile phase composition (e.g., hexane/isopropanol) significantly impact resolution. Retention times and peak symmetry should be monitored to confirm purity .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : H and C NMR identify key groups (e.g., ester methyl at δ 3.6 ppm, hydroxyamine protons at δ 5.0–5.5 ppm). For β-alanine derivatives, coupling constants () confirm backbone conformation .
- HRMS : Exact mass analysis (e.g., CHNO: 119.11916 g/mol) verifies molecular integrity .
- InChI : Use InChI strings (e.g.,
1S/C4H9NO3/c1-3(5-7)4(6)8-2/h3,5,7H,1-2H3/t3-/m0/s1) to cross-reference structural databases .
Advanced Research Questions
Q. How does the steric and electronic environment of the N-hydroxy group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The N-hydroxy moiety can act as a leaving group or participate in hydrogen bonding, affecting nucleophilic substitution or acyl transfer. Computational modeling (e.g., DFT using B3LYP/6-31G*) predicts charge distribution and transition states. For example, electron-withdrawing substituents on the hydroxy group increase electrophilicity at the carbonyl carbon, enhancing coupling efficiency with amino acids . Experimental validation via kinetic studies (e.g., monitoring coupling rates with Boc-protected amines) is advised.
Q. What are the hydrolytic stability profiles of this ester under physiological conditions, and how can they be modulated?
- Methodological Answer : Hydrolysis rates depend on pH and temperature. In vitro studies (e.g., PBS buffer at 37°C) show ester cleavage follows first-order kinetics. Stability can be enhanced by introducing bulky substituents (e.g., tert-butyl groups) adjacent to the ester, as seen in tert-butyl-L-serine methyl ester derivatives . LC-MS monitors degradation products (e.g., free carboxylic acid and methanol).
Q. How does this compound interact with biological targets, such as enzymes or receptors, in computational docking studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like proteases or transporters. The ester’s hydrophobicity and hydrogen-bonding capacity (e.g., N-hydroxy group) influence binding poses. For example, methyl esters of alanine derivatives show higher membrane permeability in Caco-2 assays compared to free acids . Validate predictions with SPR or ITC binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
